molecular formula C13H15N3O2 B2882441 (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide CAS No. 444330-19-2

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide

Cat. No.: B2882441
CAS No.: 444330-19-2
M. Wt: 245.282
InChI Key: WJRYCFATOMAJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide is a synthetic cyanoacrylamide derivative designed for research applications. Compounds within this structural family, characterized by a pyridine ring and a cyanoacrylamide backbone, are frequently investigated in medicinal chemistry for their potential as key intermediates or as modulators of various biological targets . Research Applications: This compound is primarily of interest in pharmaceutical development and chemical biology. Structural analogs of cyanoacrylamides have been explored as vanilloid receptor (TRPV) antagonists for pain relief research and as inhibitors for other enzyme targets . The presence of the pyridin-3-yl group is a common pharmacophore found in molecules active in neurological and oncological research . Research Value: The specific stereochemistry (Z-configuration) and the substitution pattern on the acrylamide nitrogen with a 3-methoxypropyl group can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Handling & Usage: Researchers are advised to consult relevant safety data sheets for handling procedures. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used for personal, human, or veterinary purposes.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-18-7-3-6-16-13(17)12(9-14)8-11-4-2-5-15-10-11/h2,4-5,8,10H,3,6-7H2,1H3,(H,16,17)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYCFATOMAJLQ-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

EN300-26579360, also known as Z44346856 or (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, is a novel compound with a unique mechanism of action. The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation.

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it disrupts their normal function, leading to changes in the cellular processes they regulate. This results in combined bronchodilator and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 and PDE4 are involved in the regulation of cyclic nucleotides, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to bronchodilation and anti-inflammatory effects.

Result of Action

The result of EN300-26579360’s action is the relief of symptoms associated with conditions like chronic obstructive pulmonary disease (COPD). By combining bronchodilator and anti-inflammatory effects, it can help reduce inflammation and improve airflow in the lungs.

Biological Activity

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 132252-85-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-pyridinecarboxaldehyde and malononitrile.
  • Reagents : A base such as piperidine is used to facilitate the reaction.
  • Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways.

  • Antiproliferative Effects : Studies have indicated that this compound exhibits antiproliferative activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Enzyme Inhibition : The compound acts as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin metabolism, thereby enhancing the therapeutic effects of certain anti-inflammatory drugs .

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells.
    • Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent antiproliferative effects.
  • Anti-inflammatory Activity Assessment :
    • In vitro studies assessed the compound's ability to inhibit TNF-alpha-induced inflammation in human macrophages.
    • The results indicated a decrease in inflammatory markers, supporting its use as a potential therapeutic agent for inflammatory conditions.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntiproliferativeInduces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInhibits 15-PGDH

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Cyanoacrylamide Derivatives

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Spectral Data (¹H NMR/MS) Reference
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide R = 3-methoxypropyl, β = pyridin-3-yl 273.3* Not reported in evidence -
2-cyano-N-(1-phenylethyl)acetamide (3e) R = 1-phenylethyl 219.25 δ 1.45 (d, –CH3), m/z 219.25 [M+1]⁺
2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) R = 3,5-dimethoxybenzyl 235.25 δ 3.83 (s, –(OCH3)2), m/z 235.25 [M+1]⁺
2-cyano-N-(2-(2-methoxyphenoxy)ethyl)acetamide (3i) R = 2-(2-methoxyphenoxy)ethyl 250.3* δ 3.80 (s, –OCH3), m/z 250.3 [M+1]⁺
ACR-2 (Corrosion Inhibitor) R = 4-hydroxyphenyl, β = 4-methoxyphenyl ~285.3* FTIR: ν(C≡N) ~2200 cm⁻¹, MS: m/z ~285 [M+1]⁺

Notes:

  • The 3-methoxypropyl group likely improves solubility over bulkier hydrophobic substituents (e.g., benzhydryl in 3j) due to its shorter alkyl chain and ether oxygen .

Reactivity and Stability

  • Hydration and Cyclization: Analogues such as 2-cyano-N-(2-phenyl)ethylacrylamide (17) undergo hydration to form 3-hydroxypropanamide derivatives (e.g., m/z 217.2 [M-H]⁻) and intramolecular cyclization (e.g., m/z 199.2 [M-H]⁻) under hydrolytic conditions . The pyridin-3-yl group in the target compound may alter reaction kinetics due to its electron-deficient aromatic system.

Key Research Findings

Substituent Effects : Methoxypropyl and pyridinyl groups balance hydrophilicity and aromatic interactions, critical for bioavailability and target binding .

Reactivity Trends: Cyanoacrylamides with electron-withdrawing groups (e.g., cyano) exhibit higher electrophilicity, enhancing reactivity with nucleophiles like glutathione .

Performance in Applications : Corrosion inhibition efficiency correlates with substituent electron density, suggesting the target compound’s pyridine ring could outperform phenyl analogs .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a cyanoacetamide derivative and a pyridine-containing aldehyde. Key steps include:
  • Base-Catalyzed Condensation : Use bases like piperidine or pyridine in ethanol or methanol to facilitate the Knoevenagel condensation. Temperature control (0–5°C) improves stereoselectivity for the (Z)-isomer .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while ethanol minimizes side reactions .

  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended for isolating the (Z)-isomer .

    • Data Table : Common Synthesis Conditions
ParameterTypical RangeImpact on Yield/Stereochemistry
BasePiperidine/PyridineHigher yield with pyridine
Temperature0–5°CReduces thermal isomerization
SolventEthanolMinimizes byproducts

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz) between the α,β-unsaturated protons. The cyano group (C≡N) appears as a singlet near δ 3.3 ppm .
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while the cyano carbon appears at ~115 ppm .
  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch, and a C=O stretch near 1650 cm⁻¹ validates the enamide .
  • X-ray Crystallography : Resolves stereochemical ambiguity by visualizing the spatial arrangement of the pyridinyl and methoxypropyl groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using the pyridinyl group as a hydrogen-bond acceptor. Software like AutoDock Vina can model interactions with residues in active sites .

  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .

    • Data Table : Key Computational Parameters
ParameterValue/SoftwareApplication
DFT FunctionalB3LYP/6-31G(d)Electronic structure analysis
Docking SoftwareAutoDock VinaProtein-ligand interactions
Force FieldAMBER ff14SBMD simulations

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Optimization :
  • Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to account for variability in cell permeability .
  • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
  • Mechanistic Studies :
  • Enzyme vs. Cell-Based Assays : Discrepancies may arise from off-target effects. Combine enzymatic IC₅₀ measurements with transcriptomic profiling (RNA-seq) to identify secondary targets .
  • Metabolite Analysis : LC-MS/MS can detect metabolic degradation products that reduce efficacy in cellular models .

Q. What strategies improve the compound’s stability and solubility for in vivo studies?

  • Methodological Answer :
  • Formulation :
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the enamide group .
  • Prodrug Design : Introduce ester groups at the methoxypropyl chain for controlled release .
  • Stability Testing :
  • Forced Degradation : Expose the compound to heat (40°C), light, and humidity to identify degradation pathways (HPLC monitoring) .

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